Anticonvulsant Activity in Mice: N-Ethyl vs. Trimethadione
In a standardized mouse anticonvulsant assay, N-ethyl-2,4-oxazolidinedione (tested as Compound 5) was administered up to a dose of 400 mg/kg. Unlike 3,5,5-trimethyl-2,4-oxazolidinedione (Trimethadione), which exhibits robust anticonvulsant activity against Metrazole-induced seizures, the N-ethyl derivative provided no protection against Metrazole or electroshock, producing only ataxia at the highest tolerated dose [1]. This demonstrates a qualitative, rather than merely quantitative, loss of therapeutic activity upon removal of 5-substituents.
| Evidence Dimension | In vivo Anticonvulsant Efficacy (Metrazole Seizure Protection in Mice) |
|---|---|
| Target Compound Data | No protection at doses up to 400 mg/kg; only ataxia observed |
| Comparator Or Baseline | Trimethadione (3,5,5-trimethyl-2,4-oxazolidinedione): Active against Metrazole at therapeutic doses |
| Quantified Difference | Qualitative difference: Active (clinically validated) vs. Inactive (target compound) |
| Conditions | Mouse model; pentamethylenetetrazole (Metrazole) and electroshock seizure induction. Compounds administered orally or intraperitoneally up to doses producing ataxia. |
Why This Matters
This confirms the target compound's utility as a negative control or inactive probe in SAR studies, distinguishing it from clinically active oxazolidinediones, which is critical for experimental design and procurement specification.
- [1] Spielman, M. A., & Everett, G. M. (1948). Some N-Alkyl-2,4-oxazolidinediones and their Anticonvulsant Properties. Journal of the American Chemical Society, 70(12), 1021-1022. Table II: Compound 5 corresponds to N-ethyl-2,4-oxazolidinedione. View Source
